molecular formula C24H16Cl2N2O4 B3649587 (5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3649587
M. Wt: 467.3 g/mol
InChI Key: IGVBZUVSYDXTSI-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the diazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methoxyphenyl groups are then introduced via substitution reactions, often using reagents such as chlorobenzene and methoxybenzene in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorophenyl and methoxyphenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

Uniqueness

What sets (5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione apart from these similar compounds is its unique diazinane ring structure combined with chlorophenyl and methoxyphenyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4/c25-19-9-2-1-7-16(19)14-32-17-8-5-6-15(12-17)13-18-22(29)27-24(31)28(23(18)30)21-11-4-3-10-20(21)26/h1-13H,14H2,(H,27,29,31)/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVBZUVSYDXTSI-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-(2-chlorophenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.